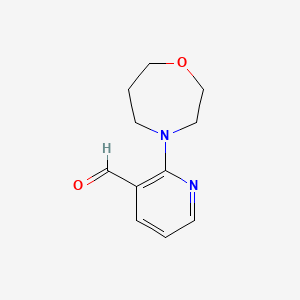
2-(1,4-Oxazepan-4-yl)pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,4-Oxazepan-4-yl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C11H14N2O2 It is a derivative of pyridine-3-carbaldehyde, where the pyridine ring is substituted with a 1,4-oxazepane ring at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Oxazepan-4-yl)pyridine-3-carbaldehyde typically involves the following steps:
Formation of the 1,4-Oxazepane Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of an amino alcohol with a dihaloalkane can lead to the formation of the oxazepane ring.
Substitution on the Pyridine Ring: The introduction of the oxazepane ring onto the pyridine-3-carbaldehyde can be carried out through nucleophilic substitution reactions. This involves the reaction of pyridine-3-carbaldehyde with a suitable nucleophile, such as an oxazepane derivative, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,4-Oxazepan-4-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Pyridine-3-methanol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(1,4-Oxazepan-4-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(1,4-Oxazepan-4-yl)pyridine-3-carbaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-3-carbaldehyde: The parent compound, lacking the oxazepane ring.
Pyridine-2-carbaldehyde: An isomer with the aldehyde group at the 2-position.
Pyridine-4-carbaldehyde: An isomer with the aldehyde group at the 4-position.
Uniqueness
2-(1,4-Oxazepan-4-yl)pyridine-3-carbaldehyde is unique due to the presence of the 1,4-oxazepane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, binding affinity, and overall functionality in various applications.
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2-(1,4-oxazepan-4-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c14-9-10-3-1-4-12-11(10)13-5-2-7-15-8-6-13/h1,3-4,9H,2,5-8H2 |
InChI-Schlüssel |
LDOFBKMSKNTVMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCOC1)C2=C(C=CC=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


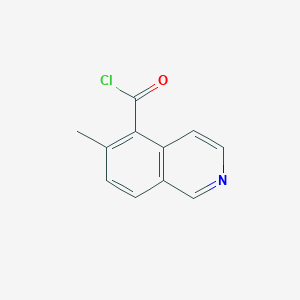
![Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13208414.png)
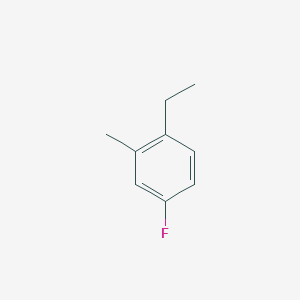
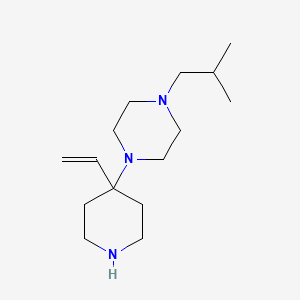

![3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid](/img/structure/B13208441.png)

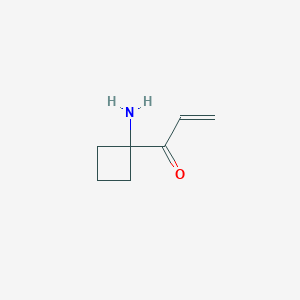
![[1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13208462.png)
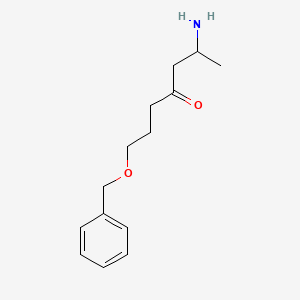


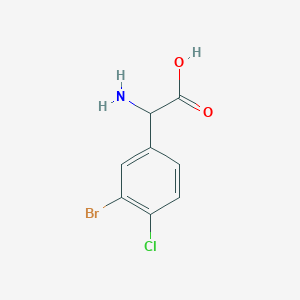
![3,5-Dimethyl-4-[(2-methylhydrazin-1-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B13208498.png)
